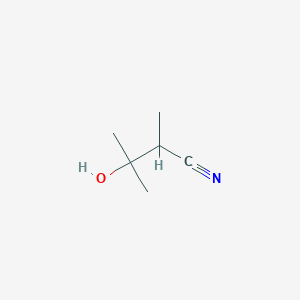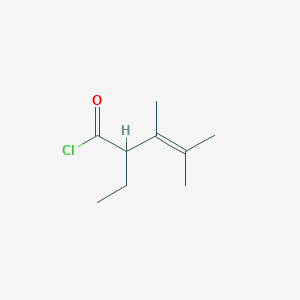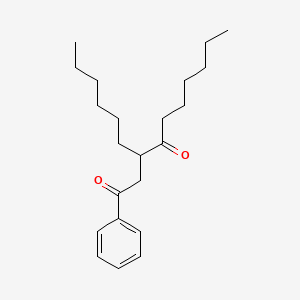
3-Hexyl-1-phenyldecane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexyl-1-phenyldecane-1,4-dione: is an organic compound with the molecular formula C22H34O2. It is a diketone, meaning it contains two ketone functional groups. This compound is known for its unique structure, which includes a hexyl chain and a phenyl group attached to a decane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyl-1-phenyldecane-1,4-dione typically involves the reaction of 1-phenyl-1,4-decanedione with hexylmagnesium bromide in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified using column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the Grignard reaction and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Hexyl-1-phenyldecane-1,4-dione can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Hexyl-1-phenyldecane-1,4-dione is used as a building block in organic synthesis. It is utilized in the preparation of complex molecules and in the study of reaction mechanisms.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving diketones. It is also used in the development of new biochemical assays.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of 3-Hexyl-1-phenyldecane-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The diketone groups can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or activation of the enzyme’s activity. The hexyl and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-Phenyl-1,4-decanedione: Similar structure but lacks the hexyl group.
3-Hexyl-1,4-decanedione: Similar structure but lacks the phenyl group.
1-Phenyl-1,4-hexanedione: Shorter carbon chain compared to 3-Hexyl-1-phenyldecane-1,4-dione.
Uniqueness: this compound is unique due to the presence of both a hexyl chain and a phenyl group, which contribute to its distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various chemical reactions and applications.
Propiedades
Número CAS |
51916-49-5 |
|---|---|
Fórmula molecular |
C22H34O2 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
3-hexyl-1-phenyldecane-1,4-dione |
InChI |
InChI=1S/C22H34O2/c1-3-5-7-10-16-20(21(23)17-13-8-6-4-2)18-22(24)19-14-11-9-12-15-19/h9,11-12,14-15,20H,3-8,10,13,16-18H2,1-2H3 |
Clave InChI |
USZSLIGLSAYRKR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CC(=O)C1=CC=CC=C1)C(=O)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


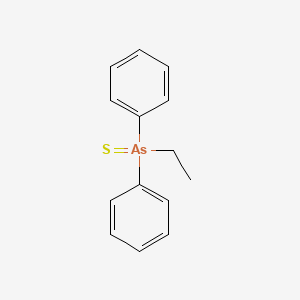
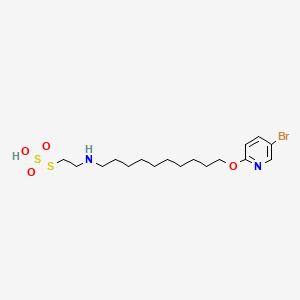

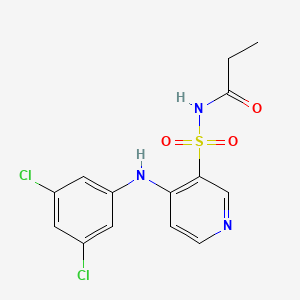
![N-[Bis(diethylamino)phosphoryl]-N'-phenylurea](/img/structure/B14652354.png)
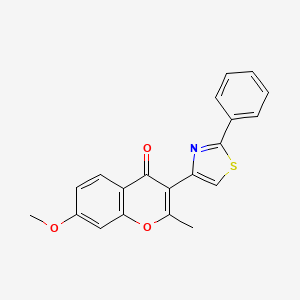
![N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide](/img/structure/B14652366.png)
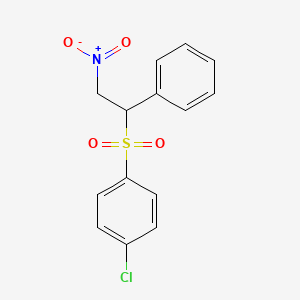
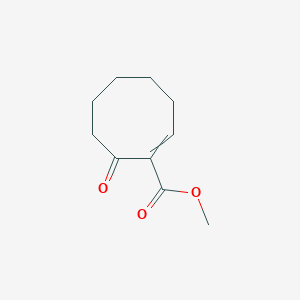
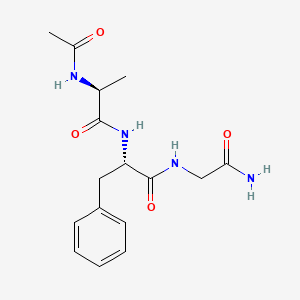

![6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14652392.png)
